1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C7H13NO2 It is a pyrrolidine derivative, characterized by the presence of a hydroxymethyl group attached to the pyrrolidine ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and acetic anhydride. The reaction typically proceeds under mild conditions, with the formation of the hydroxymethyl group facilitated by the presence of formaldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of pyrrolidine-2-carboxylic acid.
Reduction: Formation of 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a hydroxymethyl group.
1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanol: Similar but with an alcohol group instead of an ethanone group.
3-iodopyrrolidine: Contains an iodine atom instead of a hydroxymethyl group.
Uniqueness
1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is unique due to the presence of both a hydroxymethyl group and an ethanone group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIPHPJTYHOXKM-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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